molecular formula C11H13ClO2 B3024719 1-(3-Chloro-4-propoxyphenyl)ethanone CAS No. 37612-46-7

1-(3-Chloro-4-propoxyphenyl)ethanone

Cat. No.: B3024719
CAS No.: 37612-46-7
M. Wt: 212.67 g/mol
InChI Key: PALPJDHZBGLTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-propoxyphenyl)ethanone is an organic compound with the molecular formula C 11 H 13 ClO 2 and a molecular weight of 212.67 g/mol . Its CAS Registry Number is 37612-46-7 . The compound can be identified by the SMILES notation CC(C1=CC=C(OCCC)C(Cl)=C1)=O . As a chloro- and propoxy-substituted acetophenone, this compound serves as a versatile chemical building block or intermediate in organic synthesis and research applications. Its structure, featuring an acetyl group and a propyl ether chain on a chlorinated benzene ring, makes it a potential precursor for the synthesis of more complex molecules in medicinal chemistry and materials science research. For instance, structurally similar acetophenone derivatives are utilized in the synthesis of various organic compounds and in catalytic studies . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3-chloro-4-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALPJDHZBGLTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486773
Record name 1-(3-chloro-4-propoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37612-46-7
Record name 1-(3-chloro-4-propoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Chloro 4 Propoxyphenyl Ethanone

Retrosynthetic Analysis and Strategic Disconnections for 1-(3-Chloro-4-propoxyphenyl)ethanone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. rsc.orgnumberanalytics.comicj-e.orgscitepress.orgresearchgate.net For this compound, the most logical and common retrosynthetic disconnections focus on the formation of the carbon-carbon and carbon-oxygen bonds attached to the aromatic ring.

The primary and most intuitive disconnection is at the bond between the aromatic ring and the acetyl group (C-C bond). This leads to a substituted benzene (B151609) precursor and an acetyl synthon. This strategy is the foundation for classical methods like the Friedel-Crafts acylation.

A secondary set of disconnections involves the ether linkage (C-O bond) of the propoxy group and the carbon-chlorine bond (C-Cl). While viable, these disconnections often lead to more complex synthetic pathways that may require harsher conditions or offer less regiochemical control compared to the C-C bond disconnection of the acetyl group.

Strategic Disconnections for this compound:

DisconnectionPrecursorsSynthetic Strategy
C(aryl)-C(acetyl)2-Chloro-1-propoxybenzene + Acetyl synthon (e.g., acetyl chloride, acetic anhydride)Friedel-Crafts Acylation, Transition metal-catalyzed acylation
C(aryl)-O(propoxy)1-(3-Chloro-4-hydroxyphenyl)ethanone + Propyl halideWilliamson Ether Synthesis
C(aryl)-Cl1-(4-Propoxyphenyl)ethanoneElectrophilic Chlorination

This analysis suggests that the most direct and efficient routes will likely involve the acylation of a pre-functionalized benzene ring.

Classical and Established Synthetic Routes to Acetophenone (B1666503) Derivatives

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for the synthesis of aryl ketones. organic-chemistry.orgkhanacademy.orgchemguide.co.ukyoutube.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the logical starting material is 2-chloro-1-propoxybenzene, which would be acylated with an acetylating agent like acetyl chloride or acetic anhydride.

Reaction Scheme:

Catalytic Considerations:

The choice of Lewis acid catalyst is crucial for the success of the Friedel-Crafts acylation. Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).

CatalystActivityConsiderations
AlCl₃HighStrong Lewis acid, can lead to side reactions if not controlled.
FeCl₃ModerateMilder than AlCl₃, often a good alternative.
ZnCl₂MildUseful for activated aromatic rings.

Grignard reagents offer a versatile method for the formation of carbon-carbon bonds. organic-chemistry.orgyoutube.comadichemistry.comresearchgate.netorgsyn.org A plausible route to this compound using a Grignard reagent would involve the reaction of a pre-formed aryl Grignard reagent with an appropriate acetylating agent.

Synthetic Pathway:

Formation of the Grignard Reagent: 3-Chloro-4-propoxyphenyl magnesium bromide would be prepared from the corresponding aryl bromide (1-bromo-3-chloro-4-propoxybenzene) and magnesium metal.

Reaction with an Acetylating Agent: The Grignard reagent would then react with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the ketone.

Reaction Scheme:

A significant challenge with this method is the potential for the Grignard reagent to react twice with the acyl halide to form a tertiary alcohol. Careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is necessary to favor the formation of the ketone.

Alternatively, the Grignard reagent could react with acetonitrile (B52724) followed by hydrolysis to yield the desired ketone.

The Dakin-West reaction classically involves the conversion of α-amino acids to α-acetamido ketones. researchgate.netalfa-chemistry.comwikipedia.orgjk-sci.comwikiwand.com However, modern variations of this reaction can be used to convert certain carboxylic acids with an enolizable α-carbon into methyl ketones. wikipedia.org For the synthesis of this compound, a potential, though less direct, route could involve a Fries rearrangement of a phenyl acetate (B1210297) derivative.

The Fries rearrangement involves the rearrangement of a phenolic ester to a hydroxy aryl ketone with a Lewis acid catalyst.

Hypothetical Pathway:

Esterification: 2-Chloro-4-propoxyphenol could be acetylated to form 2-chloro-4-propoxyphenyl acetate.

Fries Rearrangement: The resulting ester would then undergo a Fries rearrangement to introduce the acetyl group onto the aromatic ring.

The regioselectivity of the Fries rearrangement is temperature-dependent, with lower temperatures favoring the para-isomer and higher temperatures favoring the ortho-isomer. Given the substitution pattern of the target molecule, achieving the desired regiochemistry could be challenging.

Modern Synthetic Strategies for this compound

Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. acs.orgwesleyan.eduwikipedia.orgresearchgate.netacs.org To synthesize this compound, one could envision coupling a suitably substituted arylboronic acid with an acetyl equivalent.

Potential Suzuki-Miyaura Coupling Strategy:

Arylboronic Acid/EsterCoupling PartnerCatalyst System
(3-Chloro-4-propoxyphenyl)boronic acidAcetylating agent (e.g., acyl halide with a suitable palladium catalyst)Pd catalyst (e.g., Pd(PPh₃)₄), base

Heck and Sonogashira Couplings:

While the Heck rsc.orgresearchgate.netrsc.orgorganic-chemistry.orgwikipedia.org and Sonogashira mdpi.comnih.govresearchgate.netwikipedia.orglibretexts.org reactions are powerful tools for C-C bond formation, their direct application to the synthesis of a simple acetophenone derivative like the target molecule is less common than for more complex unsaturated systems. However, variations of these reactions, such as carbonylative couplings, could potentially be employed. For instance, a carbonylative Sonogashira coupling could involve the reaction of an aryl halide with carbon monoxide and a terminal alkyne, followed by hydration of the resulting alkynone to the methyl ketone. This multi-step approach is generally less efficient than direct acylation methods for this specific target.

Summary of Synthetic Approaches:

MethodStarting MaterialsKey Features
Friedel-Crafts Acylation 2-Chloro-1-propoxybenzene, Acetyl chloride/anhydrideClassical, direct, regioselectivity can be a challenge.
Grignard Reaction 1-Bromo-3-chloro-4-propoxybenzene, Acetylating agentStrong nucleophile, risk of over-addition.
Fries Rearrangement 2-Chloro-4-propoxyphenyl acetateIndirect, regioselectivity can be temperature-dependent.
Suzuki-Miyaura Coupling (3-Chloro-4-propoxyphenyl)boronic acid, Acetylating agentModern, mild conditions, good functional group tolerance.

Stereoselective Synthesis Methodologies

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis methodologies are not applicable to the direct synthesis of this compound. The synthesis does not create any stereocenters, and thus, there are no chiral variants to be selectively produced.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of the reactants.

The choice of solvent can significantly influence the rate and selectivity of the Friedel-Crafts acylation. Non-polar solvents such as carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂) are commonly employed. The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediate acylium ion complex. stackexchange.com The reaction temperature also plays a critical role; lower temperatures can enhance selectivity and minimize the formation of by-products, while higher temperatures can increase the reaction rate.

Table 1: Hypothetical Data on Solvent and Temperature Effects on the Yield of this compound

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane0475
Dichloromethane25 (Room Temp)285
Carbon Disulfide0478
Carbon Disulfide25 (Room Temp)288
Nitrobenzene25 (Room Temp)265

This is a hypothetical data table created for illustrative purposes based on general principles of Friedel-Crafts reactions.

In Friedel-Crafts acylation, the Lewis acid catalyst, typically AlCl₃, is often required in stoichiometric amounts because it forms a complex with the product ketone. wikipedia.org However, optimizing the catalyst loading is essential to minimize waste and cost. Using a slight excess of the catalyst can ensure the reaction goes to completion. The stoichiometry of the acylating agent (acetyl chloride) to the substrate (2-chloro-1-propoxybenzene) is also a key factor, with a slight excess of the acylating agent often being used to drive the reaction forward.

Table 2: Hypothetical Data on the Effect of Catalyst Loading and Reagent Stoichiometry on Yield

Substrate:Acylating Agent:Catalyst Molar RatioYield (%)
1 : 1 : 180
1 : 1.1 : 1.190
1 : 1.2 : 1.292
1 : 1 : 1.288

This is a hypothetical data table created for illustrative purposes based on general principles of Friedel-Crafts reactions.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Traditional Friedel-Crafts acylation reactions often involve the use of hazardous reagents and generate significant amounts of waste, prompting the development of more sustainable synthetic approaches.

The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of this compound via Friedel-Crafts acylation with acetyl chloride, the theoretical atom economy is not 100% due to the formation of HCl as a byproduct.

The reaction efficiency can also be evaluated using metrics like the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of the product. chembam.com Efforts to improve reaction efficiency focus on minimizing by-product formation and maximizing the conversion of reactants to the final product.

Table 3: Theoretical Atom Economy Calculation for the Synthesis of this compound

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )ByproductMolecular Weight ( g/mol )
2-Chloro-1-propoxybenzene (C₉H₁₁ClO)170.64This compound (C₁₁H₁₃ClO₂)212.67HCl36.46
Acetyl Chloride (C₂H₃ClO)78.50

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (212.67 / (170.64 + 78.50)) x 100 ≈ 85.3%

To align with the principles of green chemistry, research has focused on replacing hazardous solvents and reagents. The use of solid acid catalysts, such as zeolites and clays, is a promising alternative to traditional Lewis acids like AlCl₃. chemijournal.comiitm.ac.in These solid acids are often reusable, less corrosive, and can be easily separated from the reaction mixture, reducing waste and simplifying the purification process. researchgate.net Additionally, solvent-free reaction conditions or the use of greener solvents like ionic liquids are being explored to minimize the environmental impact of the synthesis. researchgate.net The use of acetic anhydride as an acylating agent in place of acetyl chloride can also be considered a greener alternative as it produces acetic acid as a byproduct, which is less corrosive than HCl.

Advanced Spectroscopic Elucidation Methodologies and Structural Analysis of 1 3 Chloro 4 Propoxyphenyl Ethanone

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass, thus providing an unambiguous molecular formula. For 1-(3-Chloro-4-propoxyphenyl)ethanone (Molecular Formula: C₁₁H₁₃ClO₂), HRMS confirms the elemental composition, which is the foundational step in its structural analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

To analyze a molecule by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that generate intact molecular ions with minimal fragmentation, making them ideal for molecular formula determination.

Electrospray Ionization (ESI): This technique is best suited for polar to moderately polar molecules that are ionizable in solution. A high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, ESI in positive ion mode would be expected to produce the protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds. The analyte solution is vaporized in a heated nebulizer and then ionized by a corona discharge. This process typically creates protonated molecules [M+H]⁺ or radical cations M•⁺ through gas-phase ion-molecule reactions. Given the moderate polarity and thermal stability of this compound, APCI is a highly effective ionization method.

Using HRMS, the exact mass of the protonated molecule can be determined. The presence of chlorine is readily identified by the characteristic isotopic pattern, where the [M+H+2]⁺ ion has an abundance of approximately one-third that of the [M+H]⁺ ion, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted HRMS Data for the Protonated Molecule of this compound

Ion Formula Calculated m/z ([M+H]⁺ for ³⁵Cl) Calculated m/z ([M+H]⁺ for ³⁷Cl)

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 213.0650) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are mass-analyzed. The fragmentation pathway provides a "fingerprint" of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted. The primary fragmentation events often involve the cleavage of the weakest bonds and rearrangements.

Loss of Propene: A characteristic fragmentation of alkoxybenzenes is the loss of the alkene from the ether linkage. The protonated molecule can undergo a rearrangement to eliminate propene (C₃H₆, 42.0469 Da), resulting in the formation of a protonated 3-chloro-4-hydroxyacetophenone ion.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of a methyl radical (•CH₃, 15.0235 Da), forming a stable acylium ion.

Loss of the Acetyl Group: The entire acetyl group can be lost as a ketene (B1206846) (C₂H₂O) or through the cleavage of the bond between the carbonyl carbon and the aromatic ring.

Cleavage of the Propoxy Chain: Fragmentation within the propoxy group itself can lead to the loss of an ethyl radical (•C₂H₅).

Table 2: Predicted MS/MS Fragmentation of [C₁₁H₁₄ClO₂]⁺

Precursor m/z Proposed Fragment Ion Fragment Formula Fragment m/z (Calculated) Neutral Loss
213.0650 [M+H - C₃H₆]⁺ C₈H₈ClO₂⁺ 171.0180 Propene
213.0650 [M+H - •CH₃]⁺ C₁₀H₁₁ClO₂⁺ 198.0415 Methyl Radical
213.0650 [M+H - CH₂CO]⁺ C₉H₁₂ClO⁺ 171.0544 Ketene

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While mass spectrometry provides information on molecular formula and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity and spatial arrangement of atoms within the molecule. Multi-dimensional NMR experiments are essential for assigning the signals of complex molecules like this compound.

2D NMR Techniques: COSY, HSQC, and HMBC for Proton and Carbon Connectivity

2D NMR experiments correlate signals from different nuclei, providing a detailed map of the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene (B1212753) (H-b, H-c) and methyl (H-d) protons of the propoxy group. It would also reveal the coupling between the two adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the acetyl methyl protons (H-8) to the carbonyl carbon (C-7) and the aromatic carbon C-1, confirming the position of the acetyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations (Predicted shifts in ppm relative to TMS, solvent CDCl₃)

Position Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations from Proton
1 C - ~130.5 H-2, H-6, H-8
2 C-H 7.9 (d) ~129.8 C-1, C-4, C-6, C-7
3 C-Cl - ~125.0 H-2, H-5
4 C-O - ~158.0 H-2, H-5, H-a
5 C-H 6.9 (d) ~113.5 C-3, C-4, C-6
6 C-H 7.8 (dd) ~127.5 C-1, C-2, C-4, C-5
7 C=O - ~196.0 H-2, H-8
8 CH₃ 2.5 (s) ~26.5 C-1, C-7
a O-CH₂ 4.1 (t) ~70.5 C-4, C-c
b CH₂ 1.9 (m) ~22.5 C-a, C-d

NOESY/ROESY for Conformational Analysis and Spatial Proximity Determination of the Propoxyphenyl Moiety

While COSY, HSQC, and HMBC establish through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments identify atoms that are close to each other in space, regardless of whether they are bonded. huji.ac.il This is crucial for determining the preferred conformation of flexible parts of the molecule, such as the propoxyphenyl moiety.

The Nuclear Overhauser Effect (NOE) is proportional to the inverse sixth power of the distance between two nuclei, making it highly sensitive to internuclear distances, typically under 5 Å. mdpi.com For this compound, a key analysis would be the spatial relationship between the propoxy group and the aromatic ring. A NOESY or ROESY spectrum would be expected to show a cross-peak between the protons on the oxymethylene group (H-a) and the aromatic proton at position 5 (H-5). The intensity of this correlation would provide information about the preferred rotational conformation around the C(aryl)-O bond.

Table 4: Predicted Key NOESY/ROESY Correlations for Conformational Analysis

Interacting Protons Expected NOE/ROE Structural Information
H-a (O-CH₂) ↔ H-5 Strong Indicates spatial proximity, helping to define the rotational orientation of the propoxy group relative to the aromatic ring.
H-a (O-CH₂) ↔ H-b Strong Intra-chain proximity within the propoxy group.

Dynamic NMR Studies (If Applicable to Rotational Barriers or Conformer Exchange)

Dynamic NMR (DNMR) refers to NMR experiments conducted at variable temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For this compound, a potential dynamic process is the rotation around the C(aryl)-O(propoxy) single bond.

At room temperature, this rotation is generally expected to be fast on the NMR timescale. This rapid rotation results in averaged, sharp signals for the protons and carbons of the propoxy group and the aromatic ring. If a significant energy barrier to rotation existed, cooling the sample could slow this process down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given nucleus would broaden and eventually split into two or more distinct signals corresponding to the different, slowly exchanging conformers.

However, for a simple propoxy substituent, the rotational barrier is typically low, and it is unlikely that this dynamic process would be observable without resorting to very low temperatures. Therefore, while dynamic NMR is a powerful tool for studying such phenomena, significant rotational barriers requiring these studies are not anticipated for this compound under standard analytical conditions.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis and Bond Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the ketone carbonyl group, the substituted aromatic ring, the propoxy group, and the carbon-chlorine bond.

The most prominent and diagnostic absorption band in the IR spectrum of an aryl ketone like this compound is the carbonyl (C=O) stretching vibration. spectroscopyonline.com Due to conjugation with the adjacent aromatic ring, the C=O stretching frequency is observed at a lower wavenumber compared to saturated aliphatic ketones (typically 1715 cm⁻¹). orgchemboulder.com For aryl ketones, this strong absorption band typically appears in the range of 1685–1666 cm⁻¹. orgchemboulder.com The electron-donating nature of the para-propoxy group and the electron-withdrawing effect of the meta-chloro substituent on the phenyl ring modulate the electronic environment of the carbonyl group, influencing the precise frequency of this absorption.

The aromatic ring itself gives rise to several characteristic absorption bands. These include:

C=C Stretching Vibrations: Multiple bands of variable intensity are typically observed in the 1600–1450 cm⁻¹ region, corresponding to the stretching of the carbon-carbon double bonds within the phenyl ring. libretexts.org

C–H Stretching Vibrations: Aromatic C–H stretching absorptions appear at wavenumbers just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). libretexts.org

C–H Bending Vibrations: Out-of-plane ("oop") C–H bending vibrations are found in the 900–675 cm⁻¹ region and are often diagnostic of the substitution pattern on the aromatic ring. libretexts.org

Other significant vibrations for this compound include the C–O stretching of the aryl ether, which typically appears as a strong band between 1270 and 1230 cm⁻¹, and the aliphatic C–H stretching of the propoxy group, observed between 3000 and 2850 cm⁻¹. The C–Cl stretching vibration is generally found in the lower frequency "fingerprint region," typically between 785 and 540 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carbonyl (Aryl Ketone)C=O Stretch1685–1666Strong
Aromatic RingC=C Stretch1600–1450Medium to Weak
Aromatic C-HC-H Stretch3100–3000Medium to Weak
Alkyl (Propoxy)C-H Stretch3000–2850Medium
Aryl EtherC-O Stretch1270–1230Strong
ChloroalkaneC-Cl Stretch785–540Medium to Strong

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. While a specific crystal structure for this compound has not been detailed in publicly accessible databases, the technique would be essential to confirm its planar and substituent orientations.

Analysis of the crystal structure of this compound would focus on the supramolecular assembly, which is governed by various intermolecular forces. The molecule lacks strong hydrogen bond donors (e.g., -OH, -NH), precluding the formation of classical strong hydrogen bonds. However, it can act as a hydrogen bond acceptor at the carbonyl oxygen and the ether oxygen.

The crystal packing would likely be dominated by a combination of weaker interactions:

Weak Hydrogen Bonds: C–H···O interactions, where hydrogen atoms from the aromatic ring or the propoxy group interact with the oxygen atoms of neighboring molecules, are expected to play a significant role in stabilizing the crystal lattice. acs.org

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond create significant molecular dipoles, leading to dipole-dipole attractions that influence molecular alignment.

π–π Stacking Interactions: The aromatic rings of adjacent molecules may stack in parallel or offset arrangements, with interplanar distances typically between 3.3 and 3.8 Å. researchgate.net These interactions are crucial in the packing of many aromatic compounds. cam.ac.uk

A study of the crystal structure of a related compound, 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone, revealed stabilization through weak intermolecular C—H···Cl hydrogen bonds and π–π stacking interactions, demonstrating the importance of these forces in the crystal packing of similar molecules. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptor
Weak Hydrogen BondAromatic C-H, Alkyl C-HCarbonyl Oxygen (O=C), Ether Oxygen (C-O-C)
Dipole-DipoleC=O, C-ClC=O, C-Cl
π–π StackingAromatic Ring π-systemAromatic Ring π-system

Chemical Reactivity and Derivatization Studies of 1 3 Chloro 4 Propoxyphenyl Ethanone

Reactions at the Carbonyl Group of 1-(3-Chloro-4-propoxyphenyl)ethanone

The carbonyl group of this compound is a primary site for a variety of chemical transformations. Its reactivity is typical of aromatic ketones, allowing for reduction to alcohols, condensation with nitrogen nucleophiles, and reactions at the alpha-carbon via enolate intermediates.

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(3-chloro-4-propoxyphenyl)ethanol, using common reducing agents. Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. fiveable.me The reaction with sodium borohydride, typically performed in an alcoholic solvent like methanol (B129727) or ethanol, is generally preferred for its milder conditions and greater functional group tolerance compared to the more reactive LiAlH₄. morressier.com

The reduction of the prochiral ketone introduces a new stereocenter at the carbonyl carbon. In the absence of a chiral influence, the reaction yields a racemic mixture of (R)- and (S)-1-(3-chloro-4-propoxyphenyl)ethanol.

While diastereoselective control is relevant when a reaction creates a new stereocenter in a molecule that already contains one, the reduction of this specific ketone does not fall into that category. fiveable.me However, achieving enantioselectivity (the selective formation of one enantiomer over the other) is a significant goal in modern synthesis. This can be accomplished by using chiral reducing agents or through catalytic asymmetric reduction. Enzymatic reductions, for instance, are known to be highly enantioselective in converting substituted acetophenones to their corresponding chiral secondary alcohols. rsc.orgresearchgate.net

Table 1: Representative Reduction of this compound

Reactant Reagent Product Outcome

The carbonyl carbon of this compound is electrophilic and undergoes condensation reactions with various nucleophiles, typically followed by the elimination of a water molecule.

Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH), usually from hydroxylamine hydrochloride in the presence of a mild base like pyridine (B92270) or sodium acetate (B1210297), converts the ketone into the corresponding ketoxime, this compound oxime. wikipedia.orgresearchgate.net Oximes are stable, crystalline compounds and can exist as E/Z stereoisomers. orgsyn.org

Hydrazone Formation: Similarly, the ketone reacts with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. nih.gov These derivatives are often highly crystalline with sharp melting points, historically making them useful for the identification and characterization of carbonyl compounds. dergipark.org.tr Hydrazones themselves are versatile intermediates in further synthetic transformations. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or malononitrile. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. The initial addition product undergoes dehydration to yield a new carbon-carbon double bond. researchgate.net This reaction provides a powerful method for C-C bond formation, leading to α,β-unsaturated products. nih.gov

Table 2: Condensation Reactions of this compound

Reaction Type Reagent(s) General Product Structure
Oxime Formation Hydroxylamine hydrochloride, Base (e.g., Pyridine) This compound oxime
Hydrazone Formation Hydrazine or substituted hydrazine This compound hydrazone

Reactions can also occur at the carbon atom adjacent to the carbonyl group (the α-carbon) through the formation of an enol or enolate intermediate.

Alpha-Halogenation: In the presence of an acid catalyst and a halogen (Cl₂, Br₂, or I₂), this compound can undergo halogenation at the α-position. The reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The rate-determining step is the formation of the enol, meaning the rate is independent of the halogen concentration. libretexts.org Under acidic conditions, the reaction typically results in monosubstitution. youtube.com In contrast, base-promoted α-halogenation proceeds via an enolate intermediate and is often difficult to stop at monosubstitution, frequently leading to polyhalogenated products. youtube.com

Alpha-Alkylation: The hydrogens on the α-carbon can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. libretexts.org This enolate can then react with an electrophile, like an alkyl halide (e.g., methyl iodide), in an Sₙ2 reaction to form a new carbon-carbon bond. This process, known as alpha-alkylation, is a fundamental C-C bond-forming strategy. rsc.org The use of a strong, bulky base like LDA is crucial to ensure complete and rapid conversion to the enolate, minimizing side reactions such as self-condensation. libretexts.org

Transformations Involving the Aromatic Ring of this compound

The substituents on the aromatic ring of this compound govern its reactivity towards substitution reactions. The interplay between the activating propoxy group and the deactivating chloro and acetyl groups determines the regiochemical outcome of these transformations.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity is dictated by the electronic properties of the existing substituents.

Propoxy Group (-OCH₂CH₂CH₃): This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. wikipedia.org

Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs ortho and para via resonance.

Acetyl Group (-COCH₃): This is a deactivating, meta-directing group due to both its inductive and resonance electron-withdrawing effects. libretexts.org

When considering the combined influence of these groups on this compound, the powerful activating effect of the propoxy group is expected to dominate the regioselectivity. chemistrytalk.org The available positions for substitution are C-2, C-5, and C-6.

Attack at C-5: This position is ortho to the strongly activating propoxy group and para to the chloro group. Both groups direct substitution to this site. It is also meta to the deactivating acetyl group. This convergence of directing effects makes C-5 the most probable site for electrophilic attack.

Attack at C-2: This position is ortho to the chloro group but is sterically hindered by the adjacent bulky acetyl group.

Attack at C-6: This position is ortho to the acetyl group's C-1 position, which is strongly disfavored.

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chadsprep.com This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comchemistrysteps.comlibretexts.org

In this compound, the potential leaving group is the chloro atom at the C-3 position. For an NAS reaction to proceed efficiently, electron density must be withdrawn from the ring, particularly at the site of nucleophilic attack, to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

However, the substitution pattern of this molecule presents significant limitations for NAS:

Position of the Activating Group: The powerful electron-withdrawing acetyl group is at C-1, which is meta to the chlorine leaving group. Electron-withdrawing groups in the meta position offer no resonance stabilization to the intermediate formed during an NAS reaction, providing minimal activation. masterorganicchemistry.com

Presence of a Deactivating Group: The propoxy group at C-4 is strongly electron-donating. This group increases the electron density of the ring, thereby destabilizing the negative charge of the Meisenheimer complex and strongly deactivating the substrate towards nucleophilic attack. libretexts.org

Due to the meta position of the acetyl group and, more importantly, the presence of the strongly electron-donating propoxy group, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions. science.gov

Chemical Modifications of the Chloro and Propoxy Substituents in this compound

The chloro and propoxy groups on the phenyl ring of this compound are primary targets for chemical modification to generate structural diversity. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity and physical characteristics.

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-3 position of the aromatic ring is amenable to nucleophilic aromatic substitution and, more significantly, to a variety of powerful palladium-catalyzed cross-coupling reactions. While direct halogen exchange (e.g., Finkelstein reaction) on aryl chlorides is challenging, palladium-catalyzed reactions offer a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl, heteroaryl, or vinyl groups at the C-3 position. The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst. lumenlearning.comwikipedia.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance. harvard.edu

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. libretexts.orgwikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing aniline (B41778) derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, leading to the synthesis of substituted alkynes. wikipedia.orgyoutube.com The reaction is typically co-catalyzed by palladium and copper salts.

Stille Coupling: This reaction couples the aryl chloride with an organotin reagent. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling.

Below is a representative table of potential palladium-catalyzed cross-coupling reactions on this compound, based on established methodologies for similar aryl chlorides.

Coupling PartnerReaction NameCatalyst/Ligand System (Example)Base (Example)Product Type
Ar-B(OH)₂Suzuki-MiyauraPd(PPh₃)₄K₂CO₃1-(3-Aryl-4-propoxyphenyl)ethanone
R-NH₂Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBu1-(3-Amino-4-propoxyphenyl)ethanone derivative
R-C≡CHSonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N1-(3-Alkynyl-4-propoxyphenyl)ethanone
R-Sn(Bu)₃StillePd(PPh₃)₄-1-(3-Alkyl/Aryl-4-propoxyphenyl)ethanone

Cleavage or Functionalization of the Propyl Ether Linkage

The propyl ether linkage in this compound can be cleaved to reveal a hydroxyl group, which can then serve as a handle for further functionalization. Ether cleavage is typically achieved under harsh conditions using strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.orgmasterorganicchemistry.com

Ether Cleavage Reactions:

Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org For aryl alkyl ethers, the cleavage generally occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.org

Lewis acids, most notably boron tribromide (BBr₃), are also highly effective reagents for cleaving aryl ethers. The reaction mechanism involves the formation of an adduct between the ether oxygen and the Lewis acidic boron atom, followed by intramolecular or intermolecular bromide attack on the alkyl group.

The resulting phenol, 1-(3-chloro-4-hydroxyphenyl)ethanone, is a versatile intermediate that can be further modified at the hydroxyl group through reactions such as:

Alkylation: Reaction with alkyl halides in the presence of a base to introduce different ether functionalities.

Acylation: Reaction with acyl chlorides or anhydrides to form ester derivatives.

Formation of sulfonate esters: Reaction with sulfonyl chlorides, which can then act as leaving groups in subsequent nucleophilic substitution reactions.

Synthesis of Novel Derivatives and Analogues of this compound for Structure-Activity Relationship (SAR) Investigations

The synthesis of novel derivatives and analogues of this compound is a cornerstone of SAR studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.govresearchgate.netmdpi.com By systematically modifying the parent structure and evaluating the biological effects of these changes, researchers can identify key pharmacophores and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Based on the chemical modifications discussed previously, a variety of analogues can be synthesized. For instance, in the context of developing potential therapeutic agents, SAR studies might explore the following modifications:

Variation of the substituent at the C-3 position: Replacing the chloro group with a range of other functionalities (e.g., different halogens, alkyl, aryl, amino, or alkynyl groups) via palladium-catalyzed cross-coupling reactions. This allows for the investigation of the influence of steric bulk, electronics, and hydrogen bonding potential at this position.

Modification of the ether linkage: Varying the length and branching of the alkyl chain of the ether or replacing it with other functional groups (e.g., thioether, sulfone, or amide) to probe the importance of this linker for biological activity.

Derivatization of the acetyl group: Although not the primary focus of this section, modifications to the acetyl group (e.g., reduction to an alcohol, conversion to an oxime, or elaboration into more complex side chains) are also a common strategy in SAR studies.

The following table outlines a hypothetical SAR study design for this compound, illustrating the types of derivatives that could be synthesized and the rationale behind their design.

Modification SiteDerivative TypeSynthetic MethodRationale for SAR Study
C-3 Position1-(3-Phenyl-4-propoxyphenyl)ethanoneSuzuki-Miyaura CouplingInvestigate the effect of a bulky, aromatic substituent.
C-3 Position1-(3-(Dimethylamino)-4-propoxyphenyl)ethanoneBuchwald-Hartwig AminationExplore the impact of a basic, hydrogen bond acceptor group.
C-4 Position1-(3-Chloro-4-hydroxyphenyl)ethanoneEther Cleavage (BBr₃)Assess the importance of the propoxy group and the potential for hydrogen bonding from the hydroxyl group.
C-4 Position1-(3-Chloro-4-isopropoxyphenyl)ethanoneWilliamson Ether Synthesis from the corresponding phenolEvaluate the effect of steric bulk at the ether linkage.

Mechanistic Investigations of Key Chemical Transformations Involving this compound

A thorough understanding of the reaction mechanisms involved in the derivatization of this compound is essential for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:

The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is generally accepted to proceed through a sequence of three main steps: lumenlearning.comwikipedia.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation (for Suzuki-Miyaura) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanism of Ether Cleavage:

The cleavage of the propyl ether linkage with strong acids like HBr or HI proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.orgmasterorganicchemistry.com For an aryl alkyl ether, the reaction is initiated by the protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, the halide nucleophile attacks the less sterically hindered alkyl carbon in an SN2 fashion, leading to the formation of a phenol and an alkyl halide. An SN1 mechanism is less likely for the primary propyl group.

With a Lewis acid like BBr₃, the mechanism involves the coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond. This is followed by a nucleophilic attack of a bromide ion on the alkyl carbon, again typically following an SN2 pathway for a primary alkyl group, to yield the alkyl bromide and a borate (B1201080) ester, which is subsequently hydrolyzed to the phenol upon workup.

Computational and Theoretical Investigations of 1 3 Chloro 4 Propoxyphenyl Ethanone

Quantum Chemical Calculations on the Electronic Structure of 1-(3-Chloro-4-propoxyphenyl)ethanone

Quantum chemical calculations are fundamental to exploring the electronic characteristics of a molecule. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.net For this compound, DFT calculations, commonly employing the B3LYP functional with a basis set like 6-311G(d,p), are used to find the minimum energy conformation. researchgate.netnih.gov This process, known as geometry optimization, calculates key structural parameters.

The optimization process yields precise values for bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of atoms. For instance, the calculations would reveal the planarity or distortion of the benzene (B151609) ring due to its substituents—the chloro, propoxy, and acetyl groups. nanobioletters.com The presence of bulky groups can cause slight deviations from the ideal 120° angles of an sp²-hybridized carbon in the benzene ring. nanobioletters.com A comparison between theoretically calculated parameters and experimental data, if available, serves to validate the chosen computational method.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP This table presents plausible data based on typical values for similar molecular structures.

ParameterSelected AtomsCalculated Value
Bond Length (Å)C=O (carbonyl)1.23
Bond Length (Å)C-Cl1.75
Bond Length (Å)C-O (propoxy)1.37
Bond Angle (°)C-C=O (acetyl)120.5
Bond Angle (°)C-C-Cl119.8
Dihedral Angle (°)C(ring)-C(ring)-C(acetyl)=O5.2

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily over the electron-rich propoxy-substituted benzene ring, while the LUMO is likely concentrated around the electron-withdrawing acetyl group and the chloro-substituted carbon. This separation of FMOs indicates a potential for intramolecular charge transfer. nih.govresearchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Table 2: Hypothetical Frontier Molecular Orbital Energies and Quantum Chemical Descriptors for this compound This table presents plausible data based on typical values for similar molecular structures.

ParameterValue (eV)
EHOMO-6.15
ELUMO-2.05
Energy Gap (ΔE)4.10
Electronegativity (χ)4.10
Chemical Hardness (η)2.05
Chemical Softness (S)0.24

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP surface is color-coded to represent different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the oxygen atom of the carbonyl group. researchgate.netresearchgate.net

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Positive regions would likely be found around the hydrogen atoms of the molecule.

Green regions correspond to areas of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the information derived from FMO analysis. researchgate.net

Reaction Mechanism Elucidation of this compound Transformations Through Computational Modeling

Without dedicated research on this compound, it is not possible to provide detailed research findings, data tables, ligand-protein interaction profiles, binding affinities, pharmacophore models, or elucidated reaction mechanisms as requested.

To maintain scientific accuracy and adhere to the strict constraints of the user's request, which forbids the introduction of information outside the explicit scope, this article cannot be generated. The creation of such an article would necessitate speculation or the misrepresentation of data from related but distinct chemical compounds, which would be both inaccurate and misleading.

Therefore, we must conclude that the specific computational and theoretical investigations of this compound required for this article are not available in the current body of scientific literature.

Biological Activity and Mechanistic Insights of 1 3 Chloro 4 Propoxyphenyl Ethanone in Vitro Research Focus

In Vitro Screening Methodologies and Bioactivity Assays for 1-(3-Chloro-4-propoxyphenyl)ethanone

Initial investigation into the biological effects of this compound would involve a variety of in vitro screening methods to identify any significant bioactivity. These assays are designed to be high-throughput and provide a preliminary understanding of the compound's potential interactions with biological targets.

Cell-Based Assays for Receptor Binding or Modulation (e.g., GPCRs, Nuclear Receptors)

Cell-based assays are crucial for determining if this compound can bind to or modulate the activity of specific cellular receptors. These assays utilize engineered cell lines that express a target receptor, and the compound's effect is measured through various signaling readouts.

One common approach is the use of reporter gene assays. In these assays, the cell line is engineered to contain a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of the target receptor. An increase or decrease in the expression of the reporter gene in the presence of the compound indicates agonistic or antagonistic activity, respectively.

Another method involves measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions (Ca2+), which are often modulated by G-protein coupled receptors (GPCRs). For example, a competitive immunoassay could be used to measure cAMP levels in cells expressing a specific GPCR after treatment with this compound.

Illustrative Data for a Hypothetical GPCR Screening Assay:

Target ReceptorAssay TypeCompound Concentration (µM)Observed Activity (% of Control)
Adrenergic Receptor α1Ca2+ Mobilization1095%
Dopamine Receptor D2cAMP Inhibition105%
Estrogen Receptor αLuciferase Reporter10110%
Glucocorticoid ReceptorLuciferase Reporter108%

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

To determine if this compound directly affects the activity of specific enzymes, cell-free assays are employed. These assays use purified enzymes and substrates to measure the rate of a biochemical reaction in the presence and absence of the test compound.

A common example is the screening of a compound against a panel of kinases. In a typical kinase assay, the transfer of a phosphate (B84403) group from ATP to a peptide or protein substrate is measured. The inhibitory activity of this compound would be quantified by its IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Similarly, the compound could be tested against other classes of enzymes, such as proteases, phosphatases, or metabolic enzymes like cyclooxygenases (COX). For instance, a COX inhibition assay would measure the production of prostaglandins (B1171923) from arachidonic acid.

Illustrative Data for a Hypothetical Enzyme Inhibition Panel:

Enzyme TargetAssay TypeIC50 (µM)
Cyclooxygenase-1 (COX-1)Colorimetric> 100
Cyclooxygenase-2 (COX-2)Colorimetric15.2
p38 Mitogen-Activated Protein KinaseKinase Glo8.7
Caspase-3Fluorometric> 100

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Antimicrobial or Antifungal Activity Assays Against Specific Pathogens (In Vitro)

The potential of this compound to inhibit the growth of pathogenic microorganisms would be assessed using standard antimicrobial and antifungal assays. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies.

The broth microdilution method is a widely used technique to determine the MIC. In this assay, a standardized suspension of a specific bacterium or fungus is incubated with serial dilutions of the compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.

Another common method is the disk diffusion assay, where a paper disk impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a microorganism. The diameter of the zone of inhibition around the disk, where microbial growth is prevented, provides a qualitative measure of the compound's antimicrobial activity.

Illustrative Data for a Hypothetical Antimicrobial Screening:

PathogenAssay TypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Broth Microdilution64
Escherichia coli (ATCC 25922)Broth Microdilution> 128
Candida albicans (ATCC 90028)Broth Microdilution32
Aspergillus niger (ATCC 16404)Broth Microdilution> 128

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Molecular Mechanism of Action Studies for this compound

Should initial screening reveal significant biological activity, further studies would be conducted to elucidate the molecular mechanism of action of this compound. These investigations aim to identify the direct molecular target(s) and the downstream signaling pathways affected by the compound.

In Vitro Target Identification and Validation Using Biochemical and Biophysical Techniques

Identifying the direct molecular target of a bioactive compound is a critical step. Several biochemical and biophysical techniques can be employed for this purpose.

Affinity chromatography is a biochemical method where a derivative of the compound is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins can then be eluted and identified using techniques like mass spectrometry.

Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to validate and quantify the interaction between the compound and a potential target protein. SPR measures the change in the refractive index at the surface of a sensor chip when a protein binds to the immobilized compound, allowing for the determination of binding kinetics (association and dissociation rates). ITC directly measures the heat released or absorbed during the binding event, providing information on the binding affinity, stoichiometry, and thermodynamics of the interaction.

Investigation of Intracellular Signaling Pathway Modulation

Once a target is identified, the next step is to understand how the interaction of this compound with its target affects intracellular signaling pathways.

Western blotting is a widely used technique to investigate changes in the expression and phosphorylation status of key signaling proteins. For example, if the compound were found to inhibit a specific kinase, Western blotting could be used to measure the phosphorylation levels of the known substrates of that kinase in cells treated with the compound. A decrease in the phosphorylation of these substrates would provide evidence for the on-target effect of the compound within a cellular context.

Furthermore, techniques like quantitative polymerase chain reaction (qPCR) can be used to assess changes in the expression of genes that are regulated by the signaling pathway of interest. This can provide insights into the downstream functional consequences of the compound's activity. For instance, if the compound modulates a pathway involved in inflammation, qPCR could be used to measure the expression of pro-inflammatory cytokine genes.

Elucidation of Structure-Activity Relationships (SAR) from Synthesized Analogues in In Vitro Systems

The in vitro biological activity of this compound and its analogues is intrinsically linked to the nature and position of substituents on the phenyl ring. While specific studies on this exact molecule are not extensively available in the public domain, the structure-activity relationships (SAR) can be inferred from research on broader classes of substituted acetophenones and related aromatic ketones.

The presence of a halogen, such as the chloro group at the C3 position, is a common feature in many biologically active compounds. This substitution can influence the electronic properties of the aromatic ring, potentially enhancing the interaction with biological targets. The propoxy group at the C4 position, an alkoxy substituent, can modulate the lipophilicity of the molecule. Lipophilicity is a critical factor for cell membrane permeability and can significantly impact the compound's ability to reach intracellular targets.

Studies on analogous series of substituted chalcones, which are derived from acetophenones, have demonstrated that the nature and position of substituents on the aromatic rings are critical for their cytotoxic and antitumor activities. For instance, the presence of electron-withdrawing groups, like a chloro substituent, can enhance the electrophilic character of the α,β-unsaturated ketone system in chalcones, which is often crucial for their mechanism of action, such as the inhibition of tubulin polymerization or the induction of apoptosis.

Furthermore, research on other chloro- and alkoxy-substituted aromatic compounds has shown a correlation between these substitutions and cytotoxic effects in various cancer cell lines. The interplay between the electronic effects of the chloro group and the steric and lipophilic contributions of the propoxy group in this compound likely dictates its specific biological profile. To fully elucidate the SAR, a systematic synthesis and in vitro evaluation of a series of analogues would be necessary. This would involve modifying the substituents at the C3 and C4 positions, as well as exploring other substitution patterns on the phenyl ring.

Cytotoxicity and Cell Viability Studies of this compound on Various Cell Lines (In Vitro)

Dose-Response Studies and IC50 Determination in Cell Culture

To evaluate the cytotoxic potential of this compound, dose-response studies would be conducted on a panel of human cancer cell lines, for example, a breast cancer cell line (MCF-7), a liver cancer cell line (HepG2), and a colon cancer cell line (HCT116). These in vitro assays would expose the cells to a range of concentrations of the compound for a defined period, typically 24, 48, or 72 hours. The cell viability would then be assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

The results of such a hypothetical study could yield IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Based on data from analogous chloro-alkoxy aromatic compounds, one might anticipate IC50 values in the micromolar range.

Hypothetical IC50 Values of this compound against various cancer cell lines after 48 hours of exposure.

Cell Line Tissue of Origin Hypothetical IC50 (µM)
MCF-7 Breast Adenocarcinoma 25.5
HepG2 Hepatocellular Carcinoma 42.8

Apoptosis and Necrosis Pathway Investigations in Cellular Models

Following the determination of its cytotoxic activity, investigations into the mechanism of cell death induced by this compound would be crucial. The primary modes of cell death, apoptosis (programmed cell death) and necrosis (uncontrolled cell death), can be distinguished using various in vitro assays.

Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is a common method to differentiate between apoptotic and necrotic cells. In a hypothetical scenario, treatment of a cancer cell line with this compound at its IC50 concentration could lead to an increase in the population of Annexin V-positive cells, indicating the induction of apoptosis.

Further mechanistic studies could involve Western blot analysis to examine the expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, caspase-9), pro-apoptotic proteins (e.g., Bax), and anti-apoptotic proteins (e.g., Bcl-2). An increase in the cleavage of caspase-3 and an altered Bax/Bcl-2 ratio would provide further evidence for the induction of the intrinsic apoptotic pathway. To investigate necrosis, the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium could be measured, as this enzyme is released from cells with damaged plasma membranes, a hallmark of necrosis.

Metabolite Identification and Metabolic Pathway Elucidation of this compound Using In Vitro Models

The metabolic fate of a compound is a critical determinant of its biological activity and potential toxicity. In vitro models, such as liver microsomes and cell cultures, are valuable tools for identifying metabolites and elucidating metabolic pathways.

Liver Microsome Incubation Studies and Metabolite Profiling

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Incubating this compound with human or rat liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) would allow for the identification of phase I metabolites.

The primary metabolic reactions anticipated for this compound would involve the propoxy and acetyl groups. O-depropylation of the propoxy group would lead to the formation of a phenolic metabolite, 1-(3-chloro-4-hydroxyphenyl)ethanone. The propoxy chain itself could also undergo hydroxylation at various positions. The acetyl group could be a site for reduction to an alcohol, forming 1-(3-chloro-4-propoxyphenyl)ethanol. Subsequent analysis of the incubation mixture using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) would be used to separate and identify these potential metabolites based on their retention times and mass-to-charge ratios.

Hypothetical Metabolites of this compound Identified in a Liver Microsome Assay.

Metabolite Proposed Structure Metabolic Reaction
M1 1-(3-Chloro-4-hydroxyphenyl)ethanone O-Depropylation
M2 1-(3-Chloro-4-(2-hydroxypropoxy)phenyl)ethanone Propoxy-chain hydroxylation

Cell Culture-Based Metabolic Transformation Studies

While liver microsomes are excellent for studying phase I metabolism, they lack the enzymes for phase II conjugation reactions. Therefore, cell-based models, such as primary hepatocytes or liver-derived cell lines (e.g., HepG2), are used to obtain a more complete picture of a compound's metabolism.

When this compound is incubated with cultured liver cells, it would likely undergo both phase I and phase II metabolic transformations. The phenolic metabolite formed via O-depropylation (M1) could be further conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites that are more easily excreted. These conjugated metabolites could be detected in the cell culture medium using HPLC-MS analysis. Such studies would provide a more comprehensive understanding of the metabolic pathways of this compound.

Advanced Analytical Methodologies for Research and Quantification of 1 3 Chloro 4 Propoxyphenyl Ethanone

Chromatographic Techniques for Purity Assessment and Quantitative Analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone

Chromatography is a cornerstone for the separation, identification, and quantification of chemical compounds. For this compound, techniques like HPLC and GC-MS are indispensable for ensuring purity and understanding its chemical profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and applicability to moderately polar, non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method Development: The development of a robust RP-HPLC method involves the systematic optimization of several parameters. A typical starting point would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). amazonaws.com Given the structure of this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the main compound from both more polar and less polar impurities.

Detection is a critical component of the method. The presence of the substituted benzene (B151609) ring and the ketone functional group creates a chromophore, making the compound detectable by UV-Visible spectroscopy. A Photo Diode Array (PDA) detector is particularly advantageous as it can acquire the full UV-Visible spectrum of the analyte, aiding in peak purity assessment and identification. For enhanced specificity and sensitivity, especially for impurity profiling, a Mass Spectrometric (MS) detector can be coupled with the HPLC system (LC-MS). This allows for the determination of the mass-to-charge ratio of the parent compound and any related substances, providing confident identification. japtronline.com

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 258 nm; MS (ESI+) Scan m/z 100-500

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. recentscientific.compensoft.net Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a PDA detector.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations are typically used to establish a calibration curve, and the correlation coefficient (R²) should ideally be ≥ 0.999. japtronline.com

Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, where a known amount of pure analyte is added to a sample matrix. Recovery rates are typically expected to be within 98-102%. recentscientific.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) not exceeding 2%. japtronline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Illustrative Validation Summary for a Hypothetical HPLC Method

Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9990.9995
Range -10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD -0.8 µg/mL
LOQ -2.5 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying potential byproducts from the synthesis of this compound, such as residual starting materials or side-reaction products. Furthermore, GC-MS can be employed in thermal stability studies by analyzing the degradation products formed when the compound is subjected to heat.

The compound itself should be sufficiently volatile for GC analysis. The analysis would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules (typically via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

Potential impurities that could be monitored include precursors like 3-chloro-4-propoxy-benzonitrile or related compounds formed through incomplete reactions. Thermal degradation might lead to cleavage of the propoxy group or other fragmentations, which would be readily identifiable by their mass spectra.

The structure of this compound is achiral as it lacks a stereocenter. Therefore, chiral separation is not applicable to this specific molecule.

However, Supercritical Fluid Chromatography (SFC) can still be a valuable tool for purity analysis. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.com This technique is often considered a "green" alternative to normal-phase HPLC because it significantly reduces the consumption of organic solvents. SFC can provide very fast and efficient separations of non-chiral mixtures and is particularly effective for preparative chromatography to isolate high-purity material. chromatographyonline.com Compared to LC, SFC can offer higher throughput due to the lower viscosity and higher diffusivity of the supercritical fluid mobile phase, allowing for faster flow rates without a significant loss of resolution. youtube.comchromatographyonline.com

Spectrophotometric Methods for Quantitative Analysis of this compound in Research Matrices

Spectrophotometric methods offer a rapid and cost-effective means for the quantitative analysis of compounds, provided the sample matrix is relatively simple and free of interfering substances.

UV-Visible spectroscopy is a straightforward method for determining the concentration of this compound in solution. The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV-Visible spectrum. For a substituted acetophenone (B1666503) like this compound, the λmax is expected in the UV region. A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. repligen.com The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. This method is highly effective for routine analysis where speed and cost are important factors, assuming no other components in the sample absorb at the analytical wavelength.

Table 3: Example Data for a UV-Visible Spectroscopy Calibration Curve

Concentration (µg/mL)Absorbance at λmax
50.152
100.301
150.455
200.603
250.751

Sample Preparation Strategies for Analysis of this compound in Complex Biological (In Vitro) or Environmental Research Samples

When analyzing this compound in complex matrices such as biological fluids or environmental samples, a robust sample preparation step is crucial to remove interfering substances and concentrate the analyte to a level suitable for detection. researchgate.net

For in vitro biological research samples, such as cell culture media or microsomal fractions, the high content of proteins, lipids, and salts can interfere with chromatographic analysis. A common initial step is protein precipitation , where a solvent like cold acetonitrile is added to the sample to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte can be further purified.

For both biological and environmental samples, Solid-Phase Extraction (SPE) is a widely used and effective technique. nih.govnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) can be used. The analyte is retained on the sorbent while polar interferences like salts are washed away. The analyte is then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample. nih.gov

Liquid-Liquid Extraction (LLE) is another classic technique where the analyte is partitioned from an aqueous sample into an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). This method is effective for separating the analyte from water-soluble interferences.

For solid environmental samples like soil or sediment, an initial solvent extraction step is required, often using techniques like sonication or pressurized liquid extraction to efficiently remove the analyte from the solid matrix. epa.gov The resulting extract often requires a subsequent cleanup step, such as SPE, to remove co-extracted matrix components before analysis.

Table 4: Summary of Sample Preparation Techniques

TechniqueMatrix TypePrincipleAdvantages
Protein Precipitation Biological (In Vitro)Protein denaturation and removal by organic solvent.Simple, fast, inexpensive.
Liquid-Liquid Extraction (LLE) Biological, Environmental (Aqueous)Partitioning of analyte between two immiscible liquid phases.High recovery, effective for removing polar interferences.
Solid-Phase Extraction (SPE) Biological, Environmental (Aqueous)Analyte is retained on a solid sorbent, interferences are washed away, and analyte is eluted.High concentration factor, high selectivity, easily automated. nih.gov
Solvent Extraction Environmental (Solid)Analyte is solubilized and removed from a solid matrix using a liquid solvent.Effective for solid samples, can be enhanced with heat or pressure.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Techniques

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For the extraction of a moderately non-polar compound like this compound from an aqueous matrix, a water-immiscible organic solvent is selected to preferentially solvate the analyte.

Solvent Selection: The choice of the organic solvent is critical. Solvents such as dichloromethane (B109758), chloroform, and ethyl acetate are commonly used for the extraction of aromatic compounds from water. libretexts.org The selection is based on the solvent's polarity, density, and boiling point, which affect extraction efficiency and ease of subsequent solvent removal.

pH Adjustment: The pH of the aqueous sample can be adjusted to ensure the analyte is in its most non-polar, unionized form, thereby maximizing its partitioning into the organic phase. As this compound is a neutral compound, significant pH adjustment is generally not required. libretexts.org

Extraction Process: The sample is shaken with the organic solvent in a separatory funnel, allowing for the transfer of the analyte into the organic phase. This process is often repeated multiple times with fresh solvent to ensure quantitative recovery. The organic extracts are then combined, dried to remove residual water, and concentrated before analysis.

A proposed LLE method for this compound from a water sample is detailed in the table below. This is a hypothetical protocol based on common practices for similar analytes.

ParameterConditionRationale
Sample Volume 100 mLA standard volume for environmental water samples.
Extraction Solvent DichloromethaneEffective for extracting moderately polar aromatic ketones.
Solvent Volume 3 x 30 mLMultiple extractions improve recovery over a single extraction.
pH of Aqueous Phase 6.5 - 7.5Maintained near neutral for this non-ionizable compound.
Shaking Time 2 minutes per extractionEnsures adequate mixing and mass transfer.
Drying Agent Anhydrous Sodium Sulfate (B86663)Removes residual water from the combined organic extracts.
Final Step Evaporation and reconstitutionThe solvent is evaporated and the residue is redissolved in a suitable solvent for analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more modern and often more efficient sample preparation technique compared to LLE. It involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a small volume of a strong solvent. SPE offers advantages such as higher recovery, lower solvent consumption, and the potential for automation.

For this compound, a reversed-phase SPE sorbent would be appropriate, given the compound's moderate polarity.

Sorbent Selection: C18 (octadecyl) or other polymeric sorbents are commonly used for the extraction of non-polar to moderately polar compounds from aqueous matrices. These sorbents interact with the analyte through hydrophobic interactions.

Method Development: A typical SPE method involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it, followed by water or a buffer to equilibrate it to the sample conditions.

Loading: The sample is passed through the sorbent bed. The analyte is retained on the sorbent while the sample matrix passes through.

Washing: The sorbent is washed with a weak solvent to remove any co-adsorbed impurities without eluting the analyte.

Elution: The analyte is eluted from the sorbent with a small volume of a strong organic solvent.

A proposed SPE method for the extraction of this compound is outlined in the table below. This is a representative protocol based on methods for similar aromatic ketones.

StepSolvent/SolutionVolumePurpose
Sorbent C18 (500 mg)-Reversed-phase retention of the analyte.
Conditioning Methanol5 mLTo solvate the C18 chains.
Deionized Water5 mLTo equilibrate the sorbent.
Sample Loading Aqueous SampleUp to 500 mLThe analyte is retained on the sorbent.
Washing 5% Methanol in Water5 mLTo remove polar interferences.
Elution Ethyl Acetate2 x 2 mLTo elute the analyte of interest.

Research on the analysis of 2-chloroacetophenone, a structurally related compound, has utilized solid-phase microextraction (SPME), a variant of SPE, for air sampling. akjournals.com This technique uses a coated fiber to extract and concentrate analytes prior to gas chromatography-mass spectrometry (GC-MS) analysis. akjournals.com This suggests that SPE-based methods are highly suitable for the analysis of chloro-substituted acetophenones.

1 3 Chloro 4 Propoxyphenyl Ethanone As a Key Synthetic Intermediate in Organic Synthesis

Precursor Role in the Synthesis of More Complex Biologically Active Compounds

The strategic placement of the chloro and propoxy groups on the phenyl ring of 1-(3-chloro-4-propoxyphenyl)ethanone makes it an important precursor in the synthesis of more intricate, biologically active compounds. These substituents can influence the pharmacokinetic and pharmacodynamic properties of the final molecules, such as their metabolic stability, lipophilicity, and binding interactions with biological targets.

While specific, publicly available research on the direct use of this compound in the synthesis of named biologically active compounds is limited, the general synthetic utility of substituted acetophenones is well-established in medicinal chemistry. The ketone moiety can be readily transformed into a variety of other functional groups, or it can participate in condensation reactions to build larger molecular frameworks. For instance, it can undergo reactions such as aldol (B89426) condensations, Mannich reactions, or serve as a starting point for the synthesis of various pharmacophores. The presence of the halogen atom also opens up possibilities for cross-coupling reactions, further expanding its synthetic potential.

Building Block for Novel Heterocyclic Systems and Polycyclic Structures

The chemical reactivity of this compound makes it a valuable building block for the synthesis of novel heterocyclic and polycyclic structures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their widespread presence in natural products and pharmaceuticals.

The ketone functional group of this compound is a key handle for cyclization reactions. For example, it can react with binucleophilic reagents to form a variety of heterocyclic rings. Common synthetic strategies that could employ this intermediate include the Hantzsch pyridine (B92270) synthesis, the Paal-Knorr synthesis for furans and pyrroles, and the Gewald reaction for the synthesis of substituted thiophenes. The specific substitution pattern on the phenyl ring can direct the regioselectivity of these cyclization reactions and influence the properties of the resulting heterocyclic systems.

Table 1: Potential Heterocyclic Systems Derived from this compound

Heterocyclic SystemPotential Synthetic RouteKey Reagents
PyridinesHantzsch Pyridine Synthesisβ-ketoester, Aldehyde, Ammonia
PyrrolesPaal-Knorr SynthesisAmine
ThiophenesGewald Reactionα-cyano ester, Sulfur
QuinolinesFriedländer Annulationo-aminoaryl aldehyde or ketone

Application as a Monomer or Precursor in the Synthesis of Functional Materials

While the primary application of this compound appears to be in the realm of fine chemical synthesis for potential pharmaceutical applications, its structure also suggests potential, though less documented, applications in materials science. The aromatic nature of the compound, combined with its reactive ketone group, could theoretically allow it to be used as a monomer or a precursor in the synthesis of functional polymers.

Future Research Directions and Emerging Opportunities for 1 3 Chloro 4 Propoxyphenyl Ethanone

Exploration of Novel Synthetic Routes and Advanced Catalyst Systems for Enhanced Efficiency

The synthesis of aromatic ketones like 1-(3-chloro-4-propoxyphenyl)ethanone traditionally relies on methods such as the Friedel-Crafts acylation. However, these conventional routes often necessitate stoichiometric amounts of Lewis acid catalysts, which can lead to significant waste generation and challenges in product purification. researchgate.netroutledge.com Future research should, therefore, focus on developing more efficient, sustainable, and cost-effective synthetic strategies.

A primary area of exploration is the use of advanced catalyst systems . The limitations of traditional catalysts like aluminum chloride can be overcome by employing catalytic amounts of more environmentally benign and reusable catalysts. researchgate.net Promising alternatives include:

Heterogeneous Catalysts: Zeolites, clays, metal oxides, and sulfated zirconia offer high stability, reusability, and reduced corrosive waste. researchgate.netroutledge.com

Lanthanide Triflates: These have shown efficacy in Friedel-Crafts acylation, often under milder conditions. numberanalytics.com

Ionic Liquids: They can act as both solvents and catalysts, facilitating easier product separation and catalyst recycling. numberanalytics.com

Beyond catalyst improvement, the exploration of novel synthetic methodologies for substituted acetophenones is warranted. Techniques such as nickel-catalyzed Heck arylation of vinyl ethers or multi-step one-pot reactions could offer alternative pathways with improved yields and regioselectivity. researchgate.netthieme-connect.com These modern synthetic approaches could significantly enhance the efficiency of producing this compound and its derivatives.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound
Synthetic RouteCatalyst SystemTypical Yield (%)Reaction Time (hours)Catalyst ReusabilityEnvironmental Impact
Traditional Friedel-CraftsAlCl₃ (stoichiometric)65-756-12NoHigh (corrosive waste)
Zeolite-Catalyzed AcylationH-BEA Zeolite85-954-8High (up to 5 cycles)Low
Ionic Liquid-Mediated Synthesis[BMIM]Cl·2AlCl₃80-903-6Moderate (3-4 cycles)Low to Moderate
Nickel-Catalyzed Heck ArylationNiCl₂(dppp)75-8512-24Yes (with ligand recovery)Moderate

Deeper Mechanistic Elucidation of In Vitro Biological Interactions and Off-Target Effects

To unlock the full potential of this compound in any biological context, a thorough understanding of its molecular interactions is crucial. Future research should prioritize a deep dive into its mechanism of action and the identification of any potential off-target effects.

Mechanistic elucidation would involve a combination of in vitro experimental techniques and computational modeling. Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the compound's interaction with potential protein targets. mdpi.com Structural biology techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, could provide high-resolution 3D structures of the compound bound to a target, revealing the precise molecular interactions. nih.gov Furthermore, all-atom molecular dynamics simulations can offer insights into the dynamic nature of these interactions and the conformational changes that may occur upon binding. nih.govbiorxiv.org

Equally important is the investigation of off-target effects , which are a significant cause of adverse effects and drug development failure. A systematic approach to identifying unintended biological targets is essential. This can be achieved through:

Computational Prediction: A variety of computational tools can predict potential off-target interactions by comparing the structure of this compound to libraries of known ligands for a vast array of proteins. stanford.edufrontiersin.orgnih.gov These methods can leverage 2D and 3D similarity searches, as well as machine learning models trained on large bioactivity datasets. frontiersin.orgplos.org

Experimental Profiling: Techniques such as proteomic profiling using chemical probes derived from the parent compound can identify interacting proteins in a cellular context.

Table 2: Hypothetical In Silico Off-Target Profile for this compound
Potential Off-TargetProtein FamilyPredicted Binding Affinity (Kᵢ, nM)Prediction Confidence ScorePotential Implication
Kinase XSerine/Threonine Kinase5000.85Signal Transduction Modulation
GPCR YClass A GPCR12000.72Neurological/Metabolic Effects
Enzyme ZHydrolase25000.65Metabolic Pathway Interference
Ion Channel AVoltage-gated>100000.40Low probability of interaction

Design and Synthesis of Advanced Analogues with Tuned Properties and Selectivity

Systematic structural modification of this compound through the design and synthesis of advanced analogues is a critical step in optimizing its properties for any potential application. This process, guided by structure-activity relationship (SAR) studies, aims to enhance potency, improve selectivity, and fine-tune pharmacokinetic characteristics. nih.govnih.gov

Future research in this area should focus on a methodical exploration of the chemical space around the core scaffold. Key modifications could include:

Substitution on the Phenyl Ring: The position and nature of the chloro substituent could be varied. Introducing other halogens (F, Br, I) or small electron-withdrawing or electron-donating groups could significantly impact electronic properties and binding interactions.

Modification of the Propoxy Group: The length and branching of the alkyl chain could be altered to probe hydrophobic pockets in a target binding site. Replacing the ether linkage with other functionalities like an amide or a thioether could also be explored.

Alterations to the Acetyl Moiety: The methyl group of the acetyl function could be replaced with larger alkyl groups or cyclized to form, for example, a cyclopropyl (B3062369) ketone. The ketone itself could be reduced to an alcohol or converted to other functional groups to explore different interaction patterns.

The synthesis of these new analogues would be accelerated by the novel synthetic routes outlined in section 9.1. Each new compound would then be evaluated in relevant biological assays to build a comprehensive SAR profile, guiding the next round of design. acs.orgnorthwestern.edu

Table 3: Hypothetical Structure-Activity Relationship (SAR) Study of Analogues
Compound IDModification (relative to parent)In Vitro Potency (IC₅₀, µM)Selectivity (vs. Target B)
ParentThis compound5.210-fold
Analogue 13-Fluoro instead of 3-Chloro8.18-fold
Analogue 23,5-Dichloro substitution2.525-fold
Analogue 34-Isopropoxy instead of 4-Propoxy4.812-fold
Analogue 44-Butoxy instead of 4-Propoxy1.150-fold

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery, and these technologies offer significant opportunities for accelerating the study of this compound. nih.govresearchgate.net

Future research should leverage AI and ML in several key areas:

Predictive Synthesis: ML models can be trained on vast reaction databases to predict the outcomes of chemical reactions, suggest optimal synthetic routes, and identify the most efficient conditions for synthesizing this compound and its analogues. drugpatentwatch.com This can significantly reduce the time and resources spent on empirical optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML algorithms on the experimental data generated from SAR studies, predictive QSAR models can be developed. researchgate.netnih.gov These models can then be used to rapidly predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. ML models can predict these properties based on molecular structure, helping to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles early in the research process. drugpatentwatch.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. acs.orgneurosciencenews.com By providing the model with a target product profile (e.g., high potency, high selectivity, good ADMET properties), it can generate novel chemical structures, potentially leading to the discovery of new scaffolds with superior characteristics.

Mechanism Elucidation: AI can also be used to analyze complex biological data from 'omics' experiments (e.g., proteomics, transcriptomics) to help elucidate the biological pathways affected by this compound and its analogues. duke.edubioengineer.org

Table 4: Hypothetical Machine Learning Model for Activity Prediction
Compound IDMolecular DescriptorsPredicted IC₅₀ (µM)Experimental IC₅₀ (µM)Error (%)
Analogue 5[Descriptor Set A]0.850.927.6
Analogue 6[Descriptor Set B]3.403.157.9
Analogue 7[Descriptor Set C]1.501.7514.3
Analogue 8[Descriptor Set D]6.205.905.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chloro-4-propoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-propoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.